![molecular formula C19H17N3O4 B7562112 3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HNE, and it is a derivative of naphthalene. HNE has been extensively studied for its unique properties, and researchers are exploring its potential uses in different areas of science.
作用機序
The mechanism of action of HNE is not fully understood, but it is believed to target the mitochondria of cancer cells. HNE has been shown to induce mitochondrial dysfunction, which leads to the activation of apoptotic pathways in cancer cells. It also inhibits the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
HNE has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to cell death. It also inhibits the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. HNE has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
実験室実験の利点と制限
One of the primary advantages of using HNE in lab experiments is its potent anticancer properties. It can induce apoptosis in cancer cells and inhibit the growth of tumors. However, the synthesis of HNE is a complex process that requires a high level of expertise. Additionally, HNE can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on HNE. One area of research is in the development of new cancer therapies that utilize HNE. Researchers are also exploring the potential use of HNE in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need for further research into the mechanism of action of HNE and its potential side effects on normal cells.
Conclusion:
In conclusion, HNE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potent anticancer properties and has shown promise in the development of new cancer therapies. However, the synthesis of HNE is a complex process that requires a high level of expertise, and its potential side effects on normal cells need to be further studied.
合成法
The synthesis of HNE is a complex process that involves several steps. The first step is the nitration of 2-nitronaphthalene, which is then followed by the reduction of the nitro group to an amino group. The amino group is then reacted with 2-chloroethylamine hydrochloride to form HNE. This synthesis method is challenging and requires a high level of expertise.
科学的研究の応用
HNE has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. HNE has been shown to have potent anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
特性
IUPAC Name |
3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-18-12-14-6-2-1-5-13(14)11-15(18)19(24)21-10-9-20-16-7-3-4-8-17(16)22(25)26/h1-8,11-12,20,23H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOEAHKXZRFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCNC3=CC=CC=C3[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
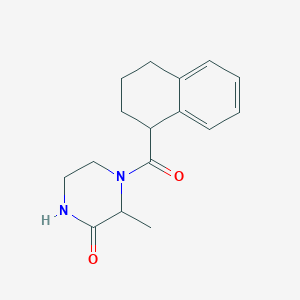
![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
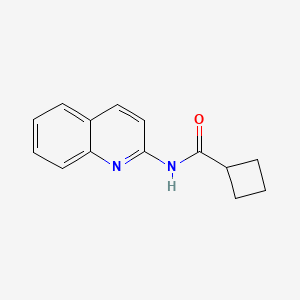

![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
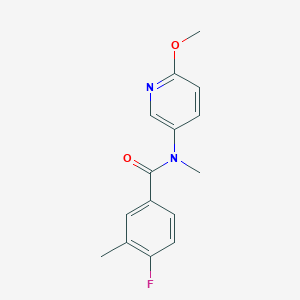
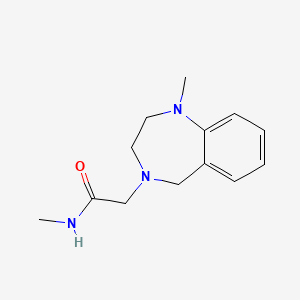
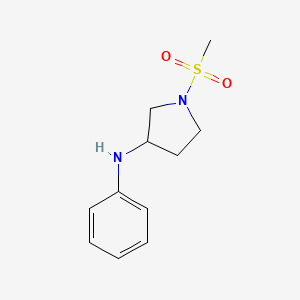
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
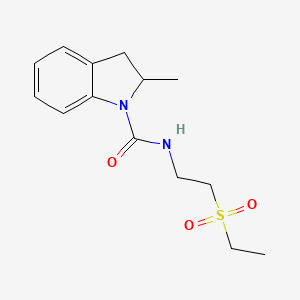
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)